Cas no 389620-32-0 ([(3-Chloro-2-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate)

[(3-Chloro-2-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is a specialized chemical compound with applications in organic synthesis and pharmaceutical research. Its unique structure, featuring both a chloropyridine and a chloro-methylphenyl carbamoyl moiety, makes it a valuable intermediate for developing bioactive molecules. The compound exhibits high reactivity due to the presence of electrophilic sites, enabling selective modifications for targeted synthesis. Its stability under standard conditions ensures consistent performance in laboratory settings. Researchers utilize this compound for its potential in constructing complex heterocyclic frameworks, particularly in medicinal chemistry for exploring novel therapeutic agents. Proper handling and storage are recommended to maintain its integrity.
[(3-Chloro-2-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate structure
389620-32-0 structure
Product name:[(3-Chloro-2-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
CAS No:389620-32-0
MF:C15H12Cl2N2O3
MW:339.17338180542
CID:6150522
PubChem ID:2515566

[(3-Chloro-2-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Z19818670
    • [(3-chloro-2-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
    • [2-(3-chloro-2-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate
    • AKOS025265337
    • AB00737511-01
    • 389620-32-0
    • EN300-26590268
    • [(3-Chloro-2-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
    • Inchi: 1S/C15H12Cl2N2O3/c1-9-11(16)5-2-6-12(9)19-13(20)8-22-15(21)10-4-3-7-18-14(10)17/h2-7H,8H2,1H3,(H,19,20)
    • InChI Key: XXQZJGHOPNVAMB-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1C)NC(COC(C1C(=NC=CC=1)Cl)=O)=O

Computed Properties

  • Exact Mass: 338.0224976g/mol
  • Monoisotopic Mass: 338.0224976g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 408
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 68.3Ų

[(3-Chloro-2-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26590268-0.05g
[(3-chloro-2-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
389620-32-0 95.0%
0.05g
$212.0 2025-03-20

Additional information on [(3-Chloro-2-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate

Introduction to [(3-Chloro-2-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate (CAS No. 389620-32-0)

[(3-Chloro-2-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number 389620-32-0, represents a unique molecular structure that combines a chlorinated aromatic ring with a pyridine moiety, making it a potentially valuable intermediate in the synthesis of various bioactive molecules.

Thenomenclature of this compound is highly descriptive, indicating its chemical composition and functional groups. The presence of acarbamoyl group attached to a methyl group and a2-chloropyridine-3-carboxylate moiety suggests a high degree of structural complexity, which can be exploited for designing novel therapeutic agents. In recent years, there has been growing interest in developing small molecule inhibitors targeting specific biological pathways, and compounds like this one are often explored as potential leads.

In the realm of medicinal chemistry, the3-chloro-2-methylphenyl moiety is particularly noteworthy due to its ability to interact with biological targets in diverse ways. Chlorinated aromatic compounds are known for their enhanced binding affinity and metabolic stability, which are critical factors in drug design. The2-chloropyridine-3-carboxylate part of the molecule adds another layer of complexity, providing opportunities for further functionalization and derivatization to achieve desired pharmacological properties.

Recent studies have highlighted the importance ofpyridine derivatives in the development of new drugs. Pyridine-based scaffolds are prevalent in many approved pharmaceuticals due to their favorable pharmacokinetic profiles and ability to modulate enzyme activity. The incorporation of chloro substituents into pyridine rings has been shown to enhance binding interactions with biological targets, making these compounds attractive candidates for drug discovery efforts.

The synthesis of [(3-Chloro-2-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. The use of high-purity starting materials and optimized synthetic routes is essential to ensure the desired yield and purity of the final product. Advanced techniques such as chromatography and spectroscopic methods are often employed to characterize the compound and confirm its structural integrity.

In terms of biological activity, preliminary studies suggest that this compound may exhibitpharmacological properties relevant to various therapeutic areas. For instance, its structure resembles known inhibitors of enzymes involved in cancer metabolism and inflammation. Further research is needed to elucidate its mechanism of action and potential therapeutic applications. Collaborative efforts between synthetic chemists and biologists are crucial in evaluating the biological relevance of such compounds.

ThecAS number 389620-32-0 serves as a unique identifier for this compound, facilitating its recognition in scientific literature and databases. This standardized nomenclature system ensures that researchers around the world can accurately reference and utilize the compound in their studies. As research continues to advance, compounds like this one will play an increasingly important role in the development of next-generation pharmaceuticals.

Thespectrum of potential applications for [(3-Chloro-2-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate extends beyond traditional drug development. It may also serve as a valuable tool in chemical biology research, helping scientists understand complex biological pathways at the molecular level. The ability to modulate specific interactions with biological targets can provide insights into disease mechanisms and inspire new therapeutic strategies.

In conclusion, [(3-Chloro-2-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate (CAS No. 389620-32-0) represents a promising candidate for further exploration in pharmaceutical chemistry. Its unique structural features and potential biological activities make it an intriguing subject for future research. As our understanding of molecular interactions continues to evolve, compounds like this one will contribute significantly to the advancement of drug discovery and development efforts worldwide.

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